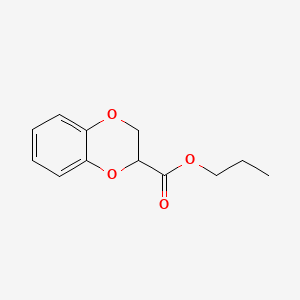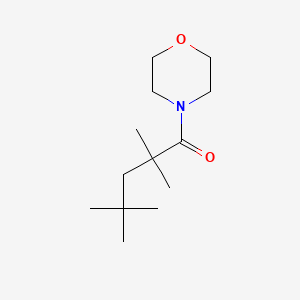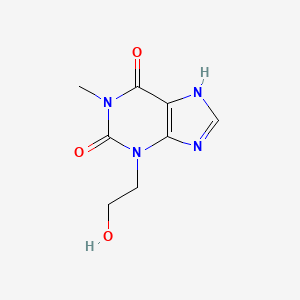
Xanthine, 3-(2-hydroxyethyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its role in various biochemical processes, including its involvement in the metabolism of purines. It is structurally characterized by the presence of a xanthine core with a 2-hydroxyethyl group and a methyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Xanthine, 3-(2-hydroxyethyl)-1-methyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
Xanthine, 3-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological and biochemical properties.
科学的研究の応用
Xanthine, 3-(2-hydroxyethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: This compound is studied for its role in purine metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions related to purine metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用機序
The mechanism of action of Xanthine, 3-(2-hydroxyethyl)-1-methyl- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, leading to the production of uric acid and other metabolites. The compound’s effects on cellular pathways are mediated through its influence on nucleotide synthesis and degradation.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike caffeine and theophylline, it has a hydroxyethyl group that influences its solubility and reactivity, making it a valuable compound for specialized research and industrial applications.
特性
CAS番号 |
31542-47-9 |
|---|---|
分子式 |
C8H10N4O3 |
分子量 |
210.19 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10) |
InChIキー |
XXSKBKUNDLWMML-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


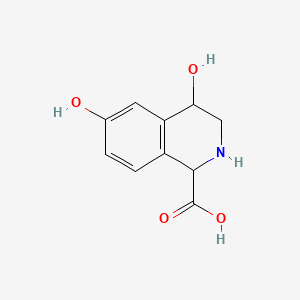
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
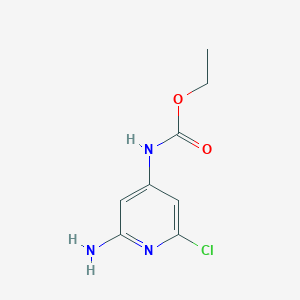


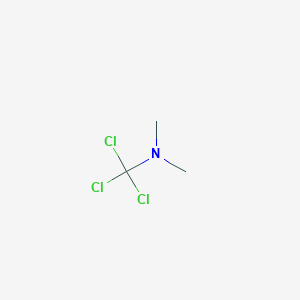
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

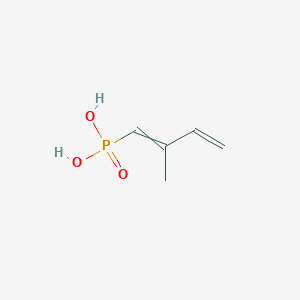
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
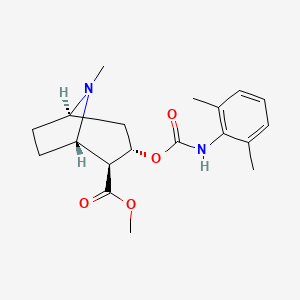
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
